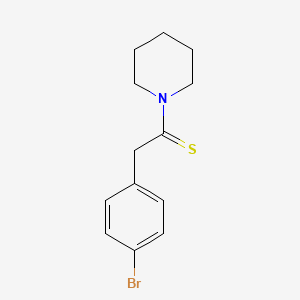![molecular formula C18H20O3 B14430024 Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- CAS No. 81177-24-4](/img/structure/B14430024.png)
Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of two benzyloxy groups attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chiral allylic alcohol with a peroxyacid, such as m-chloroperoxybenzoic acid (MCPBA), under controlled conditions. The reaction proceeds via a concerted mechanism, resulting in the formation of the epoxide ring with high stereoselectivity .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Peroxyacids such as MCPBA are commonly used for epoxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane involves the electrophilic nature of the epoxide ring, which can react with nucleophiles to form new bonds. The reaction typically proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and formation of the product .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Bis((benzyloxy)methyl)oxirane: The enantiomer of the compound with similar reactivity but different stereochemistry.
(2S,3S)-2,3-Bis((methoxy)methyl)oxirane: A similar compound with methoxy groups instead of benzyloxy groups.
(2S,3S)-2,3-Bis((phenoxy)methyl)oxirane: A compound with phenoxy groups, exhibiting different electronic properties.
Uniqueness
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is unique due to its specific stereochemistry and the presence of benzyloxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Propriétés
Numéro CAS |
81177-24-4 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
Clé InChI |
BWXXSADMQUTHRY-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]2[C@@H](O2)COCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


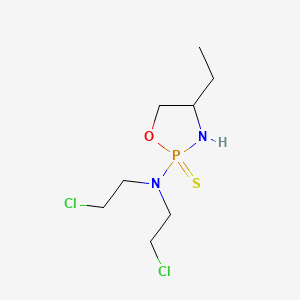
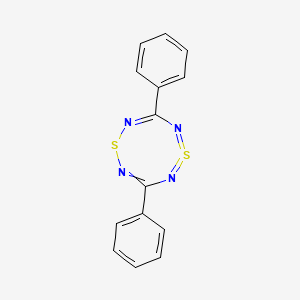
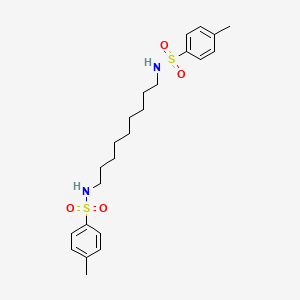
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
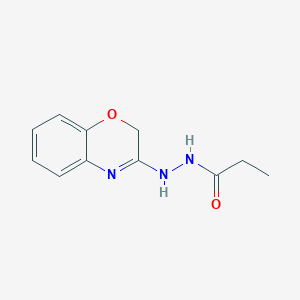
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
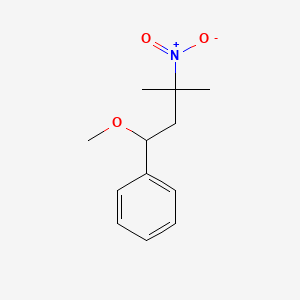
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

